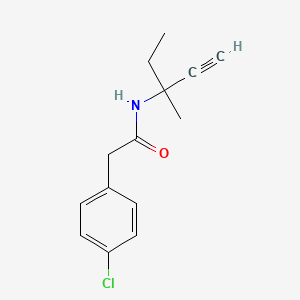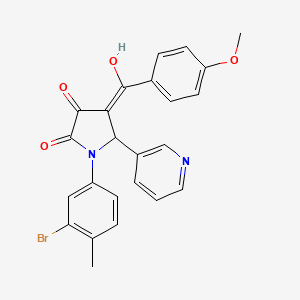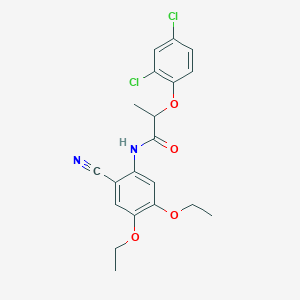![molecular formula C13H7N3O4 B4298981 2-(4-nitrophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B4298981.png)
2-(4-nitrophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Descripción general
Descripción
2-(4-nitrophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, commonly known as NPPD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of NPPD is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that NPPD has a low toxicity profile and does not cause significant adverse effects in animals. It has been shown to have antioxidant and anti-inflammatory properties, and may also have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPPD has several advantages for lab experiments, including its high stability and solubility in various solvents. However, its synthesis can be challenging, and it may require specialized equipment and expertise to obtain high yields and purity.
Direcciones Futuras
There are several potential future directions for the research of NPPD, including its use as a fluorescent probe for imaging applications, its optimization as an organic semiconductor material, and its further study as a potential anti-tumor and neuroprotective agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in humans.
Conclusion:
In conclusion, NPPD is a promising compound with potential applications in various scientific research fields. Its synthesis method has been optimized and modified by various researchers, and it has shown promising results in its use as an organic semiconductor material, fluorescent probe, and anti-tumor agent. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
NPPD has shown promising results in various scientific research applications, including its use as an organic semiconductor material, fluorescent probe, and anti-tumor agent. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O4/c17-12-10-5-6-14-7-11(10)13(18)15(12)8-1-3-9(4-2-8)16(19)20/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJINHSALNIXCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=NC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[3,4-c]pyridine-1,3-dione, 2-(4-nitrophenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298902.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4298908.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298910.png)


![3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298926.png)
![4-benzoyl-5-(4-ethylphenyl)-1-[3-(hexyloxy)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298928.png)

![4-[3-(4-bromobenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4298941.png)
![4-[3-(4-bromobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4298948.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298958.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)isoxazole-4-carboxamide](/img/structure/B4298969.png)

